molecular formula C13H13NO2S B13916662 Thiophen-2-yl-m-tolylamino-acetic acid

Thiophen-2-yl-m-tolylamino-acetic acid

Cat. No.: B13916662
M. Wt: 247.31 g/mol
InChI Key: ZVCWCYUUHSQXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl-m-tolylamino acetic acid typically involves the condensation of thiophene derivatives with m-toluidine and glycine derivatives. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for thiophen-2-yl-m-tolylamino acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fiesselmann synthesis or other condensation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl-m-tolylamino acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Thiophen-2-yl-m-tolylamino acetic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine

In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Thiophen-2-yl-m-tolylamino acetic acid may serve as a precursor for the development of new therapeutic agents.

Industry

Thiophene-based compounds are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Thiophen-2-yl-m-tolylamino acetic acid could be explored for similar applications.

Mechanism of Action

The mechanism of action of thiophen-2-yl-m-tolylamino acetic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis and materials science.

    Tolylacetic acid: A compound with a similar tolyl group but lacking the thiophene ring.

    Aminoacetic acid (Glycine): The simplest amino acid, which forms the backbone of thiophen-2-yl-m-tolylamino acetic acid.

Uniqueness

Thiophen-2-yl-m-tolylamino acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid moiety

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(3-methylanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16)

InChI Key

ZVCWCYUUHSQXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.